1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two isopropyl-substituted pyrazole rings connected by a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Isopropyl Substitution: The isopropyl groups are introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Linking the Pyrazole Rings: The two pyrazole rings are connected by a methanamine linker through a nucleophilic substitution reaction, where the amine group of one pyrazole reacts with a halomethyl derivative of the other pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any potential carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine linker can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine: A structural isomer with similar properties but different spatial arrangement.
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: A compound with methyl groups instead of isopropyl groups, leading to different steric and electronic effects.
Uniqueness
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its reactivity, binding affinity, and overall biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H24ClN5 |
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Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-11(2)18-8-6-13(17-18)9-15-10-14-5-7-16-19(14)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H |
InChI Key |
XDLMZAJVLMVYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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